3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, pyridylthio, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine, 2-mercaptopyridine, and trifluoromethylating agents.
Formation of Pyridylthio Intermediate: 2-Chloropyridine is reacted with 2-mercaptopyridine under basic conditions to form the pyridylthio intermediate.
Trifluoromethylation: The pyridylthio intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridylthio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., m-CPBA, H2O2), solvents (e.g., CH2Cl2, MeOH).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., THF, EtOH).
Coupling Reactions: Catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, DMF).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridylthio group can facilitate binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the pyridylthio group, making it less versatile in certain reactions.
3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine: Contains a methylthio group instead of a pyridylthio group, affecting its reactivity and applications.
2-(2-Pyridylthio)-5-(trifluoromethyl)pyridine:
Uniqueness
3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine is unique due to the presence of both the pyridylthio and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-chloro-2-pyridin-2-ylsulfanyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2S/c12-8-5-7(11(13,14)15)6-17-10(8)18-9-3-1-2-4-16-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXJQLSDHHWOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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